molecular formula C10H17NO4 B13818574 3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one

3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one

Cat. No.: B13818574
M. Wt: 215.25 g/mol
InChI Key: MXCHZMBHKDYRKV-UHFFFAOYSA-N
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Description

3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with a cyclopentene derivative and introduce the hydroxyl and amino groups through a series of substitution and addition reactions. Specific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, may be used under reflux conditions to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the compound may produce secondary alcohols.

Scientific Research Applications

3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its hydroxyl and amino groups allow it to form hydrogen bonds and interact with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one
  • 3-((2-Hydroxyethyl)(methyl)amino)propanoic acid
  • 2-(2-Hydroxyethylamino)ethanol

Uniqueness

This compound is unique due to its specific combination of functional groups and its cyclopentene ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

3-[ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H17NO4/c1-3-11(4-5-12)7-6-10(2,15)9(14)8(7)13/h12-13,15H,3-6H2,1-2H3

InChI Key

MXCHZMBHKDYRKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=C(C(=O)C(C1)(C)O)O

Origin of Product

United States

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